molecular formula C23H30N2O6 B14489540 N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide CAS No. 64150-15-8

N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide

Cat. No.: B14489540
CAS No.: 64150-15-8
M. Wt: 430.5 g/mol
InChI Key: HCBFYBPODNRZLD-UHFFFAOYSA-N
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Description

N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide is an organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a propanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide typically involves the reaction of 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine with a suitable acylating agent. One common method involves the use of (±)-flurbiprofen as a reactant, which is combined with 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine in a one-step reaction . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of N1,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-alkylated amides.

Scientific Research Applications

N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological effects.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide is unique due to its specific propanediamide backbone, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

64150-15-8

Molecular Formula

C23H30N2O6

Molecular Weight

430.5 g/mol

IUPAC Name

N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide

InChI

InChI=1S/C23H30N2O6/c1-28-18-7-5-16(13-20(18)30-3)9-11-24-22(26)15-23(27)25-12-10-17-6-8-19(29-2)21(14-17)31-4/h5-8,13-14H,9-12,15H2,1-4H3,(H,24,26)(H,25,27)

InChI Key

HCBFYBPODNRZLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC(=O)NCCC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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